Home > Products > Screening Compounds P21297 > Canagliflozin Impurity 6
Canagliflozin Impurity 6 - 2161394-94-9

Canagliflozin Impurity 6

Catalog Number: EVT-1735480
CAS Number: 2161394-94-9
Molecular Formula: C24H25FO5S
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Canagliflozin

Compound Description: Canagliflozin is a prescription medication used to improve glycemic control in adults with type 2 diabetes mellitus. It functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, preventing glucose reabsorption in the kidneys and promoting its excretion in urine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

6-chloro-3-hydroxypyrazine-2-carboxamide

Compound Description: This compound is a potential process-related impurity (PRI) of canagliflozin, likely arising during its synthesis. []

Relevance: As a potential PRI, this compound is likely structurally related to canagliflozin and may arise from side reactions or incomplete reactions during the synthesis of the active pharmaceutical ingredient. []

3,6-dichloro-pyrazine-2-carbonitrile

Compound Description: This compound is another potential process-related impurity (PRI) of canagliflozin, likely arising during its synthesis. []

Relevance: As a potential PRI, this compound is likely structurally related to canagliflozin and may arise from side reactions or incomplete reactions during the synthesis of the active pharmaceutical ingredient. []

Canagliflozin Degradation Product

Compound Description: This compound is described as a major degradation product of canagliflozin. [] While the specific structure is not provided, the study highlighting it focuses on in silico toxicity prediction, implying a potential for toxicity. []

Relevance: As a degradation product, this compound shares structural features with canagliflozin but has undergone chemical changes, likely due to factors like storage conditions or exposure to light or heat. []

Canagliflozin Hydroperoxide (Impurity D)

Compound Description: This compound is an identified impurity of canagliflozin. []

Relevance: As an identified impurity, it likely arises during the synthesis of canagliflozin and shares core structural features. The "hydroperoxide" designation suggests the addition of an -OOH group to the canagliflozin structure. []

Canagliflozin Sulfone (Impurity F)

Compound Description: This compound is another identified impurity of canagliflozin. []

Relevance: As an identified impurity, it likely arises during the synthesis of canagliflozin and shares core structural features. The "sulfone" designation suggests the presence of a sulfonyl functional group (R-S(=O)2-R') within the canagliflozin structure. []

Canagliflozin Dimer (Impurity C)

Compound Description: This compound is another identified impurity of canagliflozin. []

Relevance: As an identified impurity, it likely arises during the synthesis of canagliflozin and involves the bonding of two canagliflozin molecules. This dimerization could result in a compound with significantly different pharmacological properties than the parent canagliflozin molecule. []

6-Aminopenicillanic acid (APA)

Compound Description: 6-Aminopenicillanic acid (APA) is a key precursor in the production of many penicillin-based antibiotics, including ampicillin and dicloxacillin. []

Relevance: While not directly structurally related to canagliflozin, 6-Aminopenicillanic acid (APA) is mentioned as an impurity in the context of analyzing other drugs. It highlights the importance of impurity profiling, even for compounds not directly related to the target molecule, as they may be present in the manufacturing process or formulations. []

Overview

Canagliflozin Impurity 6 is a byproduct generated during the synthesis of Canagliflozin, a medication primarily used for improving glycemic control in individuals with type 2 diabetes. This impurity is one of several that can arise during the manufacturing process and requires careful monitoring to ensure the safety and efficacy of the final pharmaceutical product. The compound is identified by its CAS number, 2161394-94-9, and is utilized as a reference standard in analytical methods for detecting and quantifying impurities in Canagliflozin formulations.

Source and Classification

Canagliflozin Impurity 6 is classified as a pharmaceutical impurity. Its formation occurs during the synthetic pathways of Canagliflozin, where various reaction conditions can lead to the generation of different impurities. Understanding these impurities is crucial for quality control in pharmaceutical manufacturing .

Synthesis Analysis

Methods and Technical Details

The synthesis of Canagliflozin Impurity 6 involves several steps under controlled conditions. One common method includes:

  1. Dissolution: The starting material, typically a thiophene derivative, is dissolved in an anhydrous solvent.
  2. Reagent Addition: N-butyllithium is added at low temperatures to initiate the reaction.
  3. Carbon Dioxide Exposure: The reaction mixture is exposed to dry carbon dioxide gas, facilitating the formation of the desired impurity.
  4. Extraction and Purification: The resulting product is extracted, dried, and purified using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the impurity with high purity and yield .

Industrial production mirrors these laboratory methods but operates on a larger scale, emphasizing inert gas environments and precise temperature controls to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Characterization Techniques

Characterization of this impurity typically involves advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods help confirm its structure and purity levels during synthesis .

Chemical Reactions Analysis

Types of Reactions

Canagliflozin Impurity 6 undergoes various chemical reactions including:

  • Oxidation
  • Reduction
  • Substitution

These reactions are integral to its synthesis and potential modification.

Common Reagents and Conditions

Reagents commonly employed in reactions involving this compound include n-butyllithium and various organic solvents such as tetrahydrofuran. Reactions are generally conducted under inert gas conditions to prevent unwanted side reactions .

Mechanism of Action

Process and Data

Canagliflozin Impurity 6, like its parent compound Canagliflozin, primarily targets the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubules of the kidneys.

Mode of Action

  • Inhibition: This compound acts as an SGLT2 inhibitor, blocking glucose reabsorption in the renal system.
  • Resulting Action: The inhibition leads to increased urinary glucose excretion, effectively lowering blood glucose levels.

This mechanism mirrors that of Canagliflozin itself, highlighting the importance of understanding impurities in relation to drug efficacy .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties for Canagliflozin Impurity 6 are not extensively documented, general characteristics may include:

  • Appearance: Typically a solid or crystalline form.
  • Melting Point: Not specified but can be determined through experimental methods.

Chemical Properties

Chemical properties include stability under various conditions, solubility in organic solvents, and reactivity with common reagents used in synthetic processes. Detailed analyses often involve HPLC methods to ascertain purity levels .

Applications

Scientific Uses

Canagliflozin Impurity 6 serves several scientific purposes:

  • Reference Standard: It is utilized as a reference standard in analytical chemistry for developing methods aimed at detecting impurities in Canagliflozin formulations.
  • Quality Control: Understanding this impurity aids in optimizing manufacturing processes for Canagliflozin, ensuring higher purity levels in pharmaceutical products .
  • Research Applications: It can also be used in research settings to study metabolic pathways influenced by SGLT2 inhibition.
Introduction to Canagliflozin Impurity 6 in Pharmaceutical Context

Role of Process-Related Impurities in SGLT2 Inhibitor Synthesis

Canagliflozin Impurity 6 (CAS 2161394-96-1) is a structurally complex process-related impurity formed during the synthesis of canagliflozin, a prominent SGLT2 inhibitor. Its molecular formula (C₄₈H₅₀F₂O₁₁S₂) and high molecular weight (905.03 g/mol) reflect incomplete glycosylation or side reactions during the coupling of the aglycone and glucose intermediates . Such impurities arise from stereochemical incompatibilities, incomplete deprotection, or residual solvents during critical steps like:

  • Acetylation of glucose intermediates
  • Friedel-Crafts alkylation of thiophene derivatives
  • Final deprotection to yield the API [2] [3]

The synthesis of SGLT2 inhibitors involves multi-step reactions with precise temperature and catalyst control. Impurity 6 exemplifies challenges in maintaining regioselectivity, particularly during glycosidic bond formation where unprotected hydroxyl groups may lead to byproducts. Its persistence beyond intermediate stages necessitates rigorous purification to meet ICH Q3A/B thresholds (typically ≤0.15% for APIs) [6].

Table 1: Key Characteristics of Canagliflozin Impurity 6

PropertyValueSource
CAS No.2161394-96-1Simson Pharma
Molecular FormulaC₄₈H₅₀F₂O₁₁S₂Simson Pharma
Molecular Weight905.03 g/molSimson Pharma
Chemical Name(2R,3R,4S,5R)-1-(2-Fluoro-5-(5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophen-2-yl)phenyl)-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaolSimson Pharma
Origin in SynthesisGlycosylation side reactionsPatent CN114181270B [2]

Regulatory Significance of Impurity Profiling in Antidiabetic Drug Development

Impurity 6 holds critical regulatory importance due to its potential impact on canagliflozin’s safety and efficacy. As a process-related impurity, its levels directly reflect manufacturing consistency and must be monitored per ICH Q3A(R2) guidelines. Regulatory submissions (e.g., ANDA filings) require:

  • Structural confirmation via NMR and HRMS
  • Validated analytical methods for quantification at ≤0.10%
  • Toxicological qualification if exceeding threshold limits [4] [7]

The FDA and EMA emphasize isomeric impurity control in SGLT2 inhibitors due to their chiral complexity. Impurity 6’s structural similarity to the API necessitates advanced orthogonal methods (e.g., UPC²/SFC) for separation from pharmacologically active isomers. Failure to adequately control such impurities may delay generic approvals, as highlighted in Waters Corporation’s application note on canagliflozin analysis [4] [7].

Table 2: Regulatory Requirements for Canagliflozin Impurities

RequirementDescriptionGuideline
Identification Threshold0.10% of daily doseICH Q3A(R2)
Qualification Threshold0.15%–0.20% (requires toxicology data)ICH Q3A(R2)
Analytical MethodSpecificity for isomeric resolutionUSP 〈621〉
DocumentationCertificate of Analysis with impurity specsRegulatory submissions

Properties

CAS Number

2161394-94-9

Product Name

Canagliflozin Impurity 6

IUPAC Name

2-(1,2-dihydroxyethyl)-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol

Molecular Formula

C24H25FO5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3

InChI Key

ZLPSHXQANWMHSC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.